BenchChemオンラインストアへようこそ!

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Medicinal Chemistry Scaffold Differentiation Pharmacophore Mapping

N1-(Isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899955-21-6) is a synthetic small-molecule oxalamide derivative (C15H18N4O4S, MW 350.39 g/mol) that incorporates three distinct heterocyclic pharmacophores—isoxazole, morpholine, and thiophene—within a single oxalamide-linked scaffold. The compound is catalogued in the PubChem database with InChI Key LUFJCAJNUNOPMN-UHFFFAOYSA-N and is commercially available from multiple suppliers for research use.

Molecular Formula C15H18N4O4S
Molecular Weight 350.39
CAS No. 899955-21-6
Cat. No. B2506943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
CAS899955-21-6
Molecular FormulaC15H18N4O4S
Molecular Weight350.39
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CS3
InChIInChI=1S/C15H18N4O4S/c20-14(15(21)17-13-3-6-23-18-13)16-10-11(12-2-1-9-24-12)19-4-7-22-8-5-19/h1-3,6,9,11H,4-5,7-8,10H2,(H,16,20)(H,17,18,21)
InChIKeyLUFJCAJNUNOPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(Isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899955-21-6): Structural Profile and Procurement Baseline


N1-(Isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899955-21-6) is a synthetic small-molecule oxalamide derivative (C15H18N4O4S, MW 350.39 g/mol) that incorporates three distinct heterocyclic pharmacophores—isoxazole, morpholine, and thiophene—within a single oxalamide-linked scaffold [1]. The compound is catalogued in the PubChem database with InChI Key LUFJCAJNUNOPMN-UHFFFAOYSA-N and is commercially available from multiple suppliers for research use [1]. As a member of the broader oxalamide class, it shares documented biological interest in kinase inhibition, antimycobacterial activity, and anticancer screening, though primary literature characterizing this specific compound remains extremely limited [2][3].

Why N1-(Isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Cannot Be Replaced by In-Class Oxalamide Analogs


Oxalamide derivatives within this chemical space vary substantially in their polypharmacology and target engagement profiles depending on the specific heterocyclic substituents present. The simultaneous incorporation of an isoxazol-3-yl ring (a known kinase hinge-binding motif), a morpholino group (modulating solubility and basicity), and a thiophen-2-yl moiety (contributing to π-stacking and hydrophobic interactions) generates a unique pharmacophoric fingerprint that distinguishes this compound from analogs lacking any one of these three key elements [1]. Published structure-activity relationship (SAR) studies on morpholino-thiophene series demonstrate that even minor regioisomeric shifts (e.g., thiophen-2-yl versus thiophen-3-yl) or replacement of the thiophene ring with a phenyl group can drastically alter both potency and selectivity against biological targets such as Mycobacterium tuberculosis QcrB [2]. Generic substitution without head-to-head equivalence data therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for N1-(Isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (899955-21-6)


Structural Uniqueness: Concurrent Presence of All Three Pharmacophoric Elements (Isoxazole, Morpholine, Thiophene-2-yl)

Among the commercially available N1-(isoxazol-3-yl)-N2-substituted oxalamide series, compound 899955-21-6 is the only member that bears an unsubstituted isoxazol-3-yl ring, a morpholino group, and a thiophen-2-yl ring simultaneously within the same molecule. The closest comparator, N1-(isoxazol-3-yl)-N2-(2-morpholinoethyl)oxalamide (CAS 899978-24-6), entirely lacks the thiophene ring, while N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946248-12-0) differs in the thiophene attachment position (3-yl vs. 2-yl), which published SAR on related morpholino-thiophene antibacterials has shown to produce significant potency differentials [1].

Medicinal Chemistry Scaffold Differentiation Pharmacophore Mapping

Class-Level Evidence: Morpholino-Thiophene Scaffold Validated as M. tuberculosis QcrB Inhibitor Scaffold

Although compound 899955-21-6 has not itself been reported in the primary antitubercular literature, its morpholino-thiophene substructure closely mirrors the core scaffold of the 'MOT' (MOrpholino Thiophene) series identified through phenotypic screening of the Eli Lilly corporate library against M. tuberculosis H37Rv. Lead compounds from this series demonstrated M. tuberculosis growth inhibition with IC50 values as low as 0.24 µM and showed in vivo efficacy in a mouse model of TB infection [1]. The presence of the morpholino-thiophene pharmacophore in 899955-21-6—combined with an additional isoxazole ring—suggests potential for differentiated target engagement within the mycobacterial electron transport chain.

Antitubercular QcrB Inhibition Phenotypic Screening

Class-Level Evidence: Oxalamide-Isoxazole Scaffolds as Anticancer and Kinase Inhibitor Chemotypes

The oxalamide linkage, when coupled to an isoxazole ring, has been demonstrated in multiple independent studies to generate compounds with kinase inhibitory and anticancer activity. Oxalamide derivatives were identified as one of two chemical series selectively toxic at low nanomolar concentrations to specific human lung cancer cell lines in a viability screen of over 200,000 small molecules [1]. Separately, oxalamide-based IDO1 inhibitors have achieved IC50 values of 3.9 nM in cellular assays, demonstrating that the oxalamide chemotype is compatible with high-potency target engagement [2]. Compound 899955-21-6, bearing both the oxalamide-isoxazole motif and a morpholino-thiophene extension, represents a hybrid scaffold that combinatorially merges two independently validated chemotypes.

Anticancer Kinase Inhibition Oxalamide Derivatives

Antimycobacterial Class Evidence: Sulfamethoxazole-Oxalamide Hybrids Show Low Micromolar MIC Values

In a systematic study of sulfamethoxazole-based oxalamide and urea derivatives, oxalamide compounds bearing an isoxazole ring demonstrated promising antimycobacterial activity with MIC values in the low micromolar range against M. tuberculosis and nontuberculous mycobacteria (NTM) strains [1]. While the specific sulfamethoxazole-oxalamide chemotype differs from 899955-21-6, the study establishes that isoxazole-oxalamide conjugates are competent frameworks for antimycobacterial activity. Compound 899955-21-6 extends this framework by substituting the sulfamethoxazole portion with a morpholino-thiophene moiety, potentially offering differentiated physicochemical and target engagement properties.

Antimycobacterial Oxalamide-Urea Hybrids MIC Determination

Recommended Application Scenarios for N1-(Isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (899955-21-6)


Antitubercular Drug Discovery: Phenotypic Screening Against M. tuberculosis

Based on class-level validation of the morpholino-thiophene scaffold as a QcrB-targeting antitubercular chemotype (MOT series, IC50 as low as 0.24 µM) [1], compound 899955-21-6 is a rational procurement choice for phenotypic screening libraries targeting M. tuberculosis H37Rv and drug-resistant clinical isolates. The additional isoxazole ring may confer differentiated cytochrome bcc:aa3 selectivity or alternative target engagement compared to the original MOT series.

Oncology Screening Cascades: Kinase Inhibition and Cytotoxicity Profiling

The oxalamide-isoxazole scaffold has been independently validated in anticancer screening as a tumor-selective cytotoxic chemotype [2] and as a kinase inhibitor framework [3]. Compound 899955-21-6 is suitable for inclusion in medium-throughput oncology screening cascades, particularly against lung (A549, H460) and breast (MCF7) cancer cell lines where related oxalamides have shown IC50 values in the low micromolar to nanomolar range.

Antimycobacterial Secondary Screening: NTM and Drug-Resistant TB Panels

Isoxazole-bearing oxalamides have demonstrated activity against nontuberculous mycobacteria (M. avium, M. kansasii) with MIC values as low as 2 µM [4]. Compound 899955-21-6, as a structurally distinct isoxazole-oxalamide hybrid, is well-positioned for secondary screening against NTM panels and MDR-TB strains where novel chemotypes are urgently needed.

Pharmacophore Expansion for Combinatorial Library Design

As the only commercially catalogued compound concurrently bearing isoxazole-3-yl, morpholino, and thiophen-2-yl substituents on an oxalamide backbone, 899955-21-6 serves as a unique starting scaffold for medicinal chemistry optimization programs. Its three-point pharmacophoric diversity supports systematic SAR exploration through independent modification of each heterocyclic domain.

Quote Request

Request a Quote for N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.